molecular formula C13H12N2O2 B14378966 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- CAS No. 88422-54-2

2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)-

Cat. No.: B14378966
CAS No.: 88422-54-2
M. Wt: 228.25 g/mol
InChI Key: BWGSXVWGBUJUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is a complex organic compound that combines the structural features of furanmethanol and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- typically involves the condensation of 2-furanmethanol with 1-methyl-1H-benzimidazole. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The process often requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan or benzimidazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The furanmethanol component may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: Shares the furanmethanol structure but lacks the benzimidazole moiety.

    1-Methyl-1H-benzimidazole: Contains the benzimidazole structure but lacks the furanmethanol component.

Uniqueness

2-Furanmethanol, 5-(1-methyl-1H-benzimidazol-2-yl)- is unique due to the combination of furanmethanol and benzimidazole structures, which may confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

88422-54-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

[5-(1-methylbenzimidazol-2-yl)furan-2-yl]methanol

InChI

InChI=1S/C13H12N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-7,16H,8H2,1H3

InChI Key

BWGSXVWGBUJUQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.